Scaffold Identity: Geminal 4,4-Disubstitution vs. Mono-Substituted 4-Benzoylpiperidine
Ethyl 4-benzoylpiperidine-4-carboxylate possesses a quaternary carbon at the piperidine 4-position, bearing both a benzoyl ketone and an ethyl ester group . This geminal disubstitution distinguishes it from 4-benzoylpiperidine, which has a tertiary carbon at the 4-position and lacks the ester moiety. The ester provides a reactive handle for hydrolysis to the carboxylic acid, amidation, or reduction, enabling divergent synthetic pathways that are inaccessible from the mono-substituted parent compound .
| Evidence Dimension | Number of substituents at piperidine C4 |
|---|---|
| Target Compound Data | Two substituents: benzoyl (C=O) and ethyl carboxylate (COOEt) |
| Comparator Or Baseline | 4-Benzoylpiperidine: one substituent (benzoyl only) |
| Quantified Difference | +1 functional group; presence of ester handle vs. none |
| Conditions | Structural comparison based on molecular formula and SMILES |
Why This Matters
This difference directly impacts synthetic utility: the ester enables hydrolysis to carboxylic acid for peptide coupling or amide library generation, while the benzoyl ketone provides a distinct vector for SAR exploration.
